molecular formula C9H6F3N3O B2697480 3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone CAS No. 152062-96-9

3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone

Cat. No.: B2697480
CAS No.: 152062-96-9
M. Wt: 229.162
InChI Key: VPEPFURGPALIFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by the presence of an amino group at the 3-position, a trifluoromethyl group at the 2-position, and a quinazolinone core structure. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzonitrile and trifluoroacetic anhydride.

    Formation of Intermediate: The reaction between 2-aminobenzonitrile and trifluoroacetic anhydride leads to the formation of an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic or basic conditions to form the quinazolinone core structure.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperature and pressure, to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced quinazolinone derivatives.

    Substitution: The amino and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents at the amino or trifluoromethyl positions.

Scientific Research Applications

3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-2-chloro-4(3H)-quinazolinone
  • 3-amino-2-methyl-4(3H)-quinazolinone
  • 3-amino-2-ethyl-4(3H)-quinazolinone

Uniqueness

3-amino-2-(trifluoromethyl)-4(3H)-quinazolinone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.

Properties

IUPAC Name

3-amino-2-(trifluoromethyl)quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)8-14-6-4-2-1-3-5(6)7(16)15(8)13/h1-4H,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPEPFURGPALIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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